Unii-W6V49A8fjq

Overview

Description

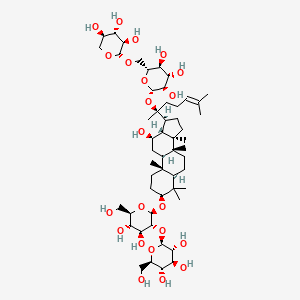

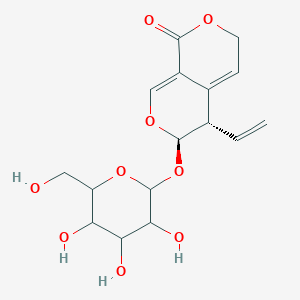

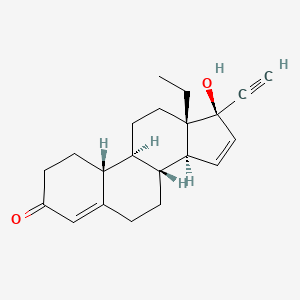

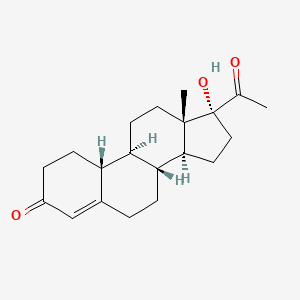

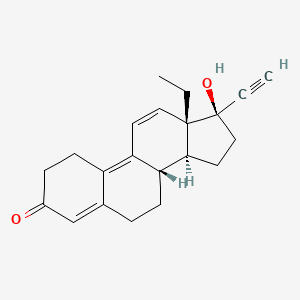

Ginsenoside Rb3 is a chemical compound with the molecular formula C53H90O22 . It has a molecular weight of 1079.27 .

Molecular Structure Analysis

The InChI structure of Ginsenoside Rb3 is provided asInChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,50-,51+,52+,53-/m0/s1 . Physical And Chemical Properties Analysis

Ginsenoside Rb3 is a white to off-white powder .Scientific Research Applications

Traditional Medicine

Ginsenoside Rb3 is one of the important active ingredients in ginseng, a traditional Chinese precious herbal medicine with a long history of medicinal use . It has important physiological activity in the treatment of many diseases .

Gene Expression and Synthesis

Research has been conducted to reveal the expression rules of Ginsenoside Rb3 synthesis-related genes and elucidate the regulatory mechanism of methyl jasmonate . This lays a theoretical foundation for the research of Ginsenoside Rb3 synthesis and provides theoretical and technical support for the factory production of Ginsenoside monomer saponins .

Anti-Ischemic Activity

Ginsenoside Rb3 has been confirmed to have anti-ischemic activity in ischemic and reperfusion injury model of PC12 cells by increasing cell viability, Bcl-2 protein expression and inhibiting LDH release, activities of cytosolic cytochrome c, cleaved-caspase 3, caspase-3, -8, -9 and Bax protein expression .

Anti-Inflammatory Activity

In H9c2 cells subjected to oxygen-glucose deprivation followed by reperfusion (OGD-Rep), Ginsenoside Rb3 suppressed the expression of NF-κB, phosphorylation of JNK, and many inflammatory cytokine releases, such as IL-6, TNF-α, monocyte chemotactic protein-1 (MCP-1), matrix metalloproteinase-2 (MMP-2) and MMP-9 .

Antitumor Activity

Recent work showed that Ginsenoside Rb3 inhibited the proliferation and migration of human osteosarcoma cells and stimulated apoptosis in a concentration-dependent way .

Pharmacological Benefits

The pharmacological benefits of Ginsenoside Rb3 are attributed to the triterpenoid saponin ginsenosides found throughout the Panax ginseng species, which are abundant in its root and are found exclusively in P. ginseng and Panax quinquefolius . These benefits include the treatment of inflammation, diabetes, cancer, neurological ailments, influenza A, and even coronavirus disease 2019 .

Mechanism of Action

Ginsenoside Rb3, also known as W6V49A8FJQ or Unii-W6V49A8fjq, is a pharmacologically active compound extracted from the Panax plant. It has been studied extensively for its potential therapeutic effects .

Target of Action

Ginsenoside Rb3 primarily targets the PPARα signaling pathway . It also interacts with vascular endothelial growth factor (VEGF) and nuclear factor kappa B (NF-κB) . These targets play crucial roles in various biological processes, including energy metabolism, cell proliferation, and apoptosis .

Mode of Action

Ginsenoside Rb3 interacts with its targets to bring about significant changes in cellular processes. It activates the PPARα signaling pathway, which increases the expression of key enzymes involved in the β-oxidation of fatty acids . This activation exerts an anti-apoptotic effect . Ginsenoside Rb3 also inhibits the activation of the Akt/mammalian target of the rapamycin signaling cascade in VEGF-induced human umbilical vascular endothelial cells .

Biochemical Pathways

Ginsenoside Rb3 affects several biochemical pathways. It regulates energy metabolism via the PPARα signaling pathway . It also influences the ROS-mediated PI3K/AKT/mTOR pathway, which is involved in the apoptosis pathway . These affected pathways have downstream effects on cell proliferation, apoptosis, and energy metabolism .

Pharmacokinetics

The pharmacokinetics of Ginsenoside Rb3 involve its absorption, distribution, metabolism, and excretion (ADME). Ginsenoside Rb3 is processed through deglycosylation in the intestinal tract and converted into more active rare saponins, such as Compound K, F2, etc . The bioavailability of ginsenoside rb3 is considered low, which is one of the major hurdles that needs to be overcome to advance its use in clinical settings .

Result of Action

The action of Ginsenoside Rb3 results in molecular and cellular effects. It stimulates cytotoxicity and apoptosis of Paclitaxel by preventing NF-κB signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer . It also exerts an anti-apoptotic effect by activating the PPARα signaling pathway .

Action Environment

The action, efficacy, and stability of Ginsenoside Rb3 can be influenced by various environmental factors. These factors can include the physiological conditions of the individual, such as the state of the gut microbiota, which plays a role in the deglycosylation of Ginsenoside Rb3

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODILNFGTFIURN-USYOXQFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317092 | |

| Record name | Ginsenoside Rb3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Rb3 | |

CAS RN |

68406-26-8 | |

| Record name | Ginsenoside Rb3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68406-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside RB3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rb3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINSENOSIDE RB3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6V49A8FJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)